Biperiden lactate

Catalog No.
S521356
CAS No.
7085-45-2
M.F
C24H35NO4
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biperiden lactate

CAS Number

7085-45-2

Product Name

Biperiden lactate

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;2-hydroxypropanoic acid

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H29NO.C3H6O3/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;1-2(4)3(5)6/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;2,4H,1H3,(H,5,6)

InChI Key

GLPUBCPQWZZFNJ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

solubility

Soluble in DMSO

Synonyms

biperiden lactate, biperidene lactate

Canonical SMILES

CC(C(=O)O)O.C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

The exact mass of the compound Biperiden lactate is 401.2566 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Biperiden lactate, also known by the brand name Akineton, is a medication primarily used clinically to treat extrapyramidal symptoms (EPS) caused by antipsychotic medications []. However, its pharmacological properties have also made it a subject of scientific research in various contexts. Here's a breakdown of its potential research applications:

Anticholinergic Effects:

Biperiden lactate belongs to a class of drugs called anticholinergics. These drugs work by blocking the action of acetylcholine, a neurotransmitter in the brain. This action can help alleviate EPS, which are characterized by involuntary movements like tremors, rigidity, and akinesia (difficulty moving). Researchers are investigating the use of biperiden lactate to understand the role of acetylcholine in movement disorders and potentially develop new treatments for Parkinson's disease and other conditions with similar symptoms [].

Neuroprotection:

Some studies suggest that biperiden lactate might have neuroprotective properties. This means it could potentially protect nerve cells from damage. Research in this area is ongoing, with scientists exploring the possibility of using biperiden lactate to treat neurodegenerative diseases like Alzheimer's disease and Huntington's disease [].

Addiction Research:

Biperiden lactate's ability to block certain receptors in the brain has sparked interest in its potential role in addiction research. Some studies have investigated its use in managing withdrawal symptoms from drugs like cocaine and alcohol []. However, more research is needed to determine its efficacy and safety in this context.

Cognitive Enhancement:

Biperiden lactate's impact on certain brain chemicals has led to preliminary research exploring its potential for cognitive enhancement. Some studies have investigated its effects on memory and attention, but the results are inconclusive and further research is necessary to determine its effectiveness for this purpose [].

Biperiden lactate is a pharmacological compound classified as a muscarinic receptor antagonist, primarily utilized in the treatment of parkinsonism and to mitigate extrapyramidal symptoms associated with neuroleptic medications. It operates by blocking the action of acetylcholine at muscarinic receptors in both the central and peripheral nervous systems, thereby restoring the balance between excitatory cholinergic and inhibitory dopaminergic pathways disrupted in conditions like parkinsonism . The compound is derived from biperiden and lactic acid, resulting in a product that is effective in various therapeutic contexts.

, which can be categorized as follows:

  • Oxidation: Under specific conditions, biperiden lactate can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can undergo reduction reactions, yielding reduced forms when treated with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Biperiden lactate can also engage in substitution reactions where functional groups are replaced by other groups, utilizing various halogenating agents and nucleophiles.

The products formed from these reactions depend significantly on the reagents and conditions employed.

Biperiden lactate exhibits notable biological activity as a non-selective muscarinic receptor antagonist. Its primary mechanism involves competitive inhibition at muscarinic receptors, particularly M1 receptors, which are prevalent in the corpus striatum. This antagonistic action helps alleviate symptoms of parkinsonism by counteracting excessive cholinergic activity. Additionally, the compound has been shown to possess some antisecretory and antispasmodic effects due to its peripheral anticholinergic properties .

The synthesis of biperiden lactate typically involves the following steps:

  • Dissolving Biperiden: The process begins with dissolving biperiden in an appropriate solvent.
  • Adding Lactic Acid: Lactic acid is introduced to form biperiden lactate.
  • Sterilization: The solution is then sterilized to ensure it is suitable for injection.
  • Packaging: Finally, it is packaged in single-dose containers made from Type I glass to protect it from light.

This method can be scaled for industrial production while maintaining strict quality control to ensure the final product meets specified purity standards.

Biperiden lactate has several applications across different fields:

  • Medicine: It is primarily used for treating parkinsonism and alleviating symptoms induced by neuroleptic drugs. Its effectiveness extends to managing acute dystonic reactions and oculogyric crises .
  • Research: In scientific studies, biperiden lactate serves as a reference compound for investigating anticholinergic agents and their effects on biological systems.
  • Pharmaceutical Development: The compound is utilized in developing new medications and quality control processes within pharmaceutical manufacturing .

Biperiden lactate interacts with various other substances, which can enhance or diminish its effects:

  • Anticholinergic Drugs: Concurrent use with other anticholinergic medications may amplify side effects such as dryness of the mouth and blurred vision.
  • Quinidine: This combination can increase anticholinergic actions, particularly affecting atrioventricular conduction.
  • Antipsychotics: Prolonged use may mask or heighten the risk of tardive dyskinesia.
  • Alcohol: Co-administration with alcohol poses a risk of severe intoxication due to increased central nervous system effects .

Understanding these interactions is crucial for optimizing therapeutic outcomes and minimizing adverse effects.

Biperiden lactate shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Aspects
TrihexyphenidylMuscarinic antagonistParkinsonism treatmentMore selective for peripheral receptors
BenztropineMuscarinic antagonistAntiparkinsonian agentDual action on dopamine reuptake
ProcyclidineMuscarinic antagonistTreatment of drug-induced parkinsonismLonger duration of action

Uniqueness of Biperiden Lactate

Biperiden lactate's unique profile lies in its dual action on both central and peripheral muscarinic receptors, making it effective not only for treating parkinsonism but also for managing side effects from other medications. Its synthesis method involving lactic acid distinguishes it from similar compounds that may not utilize this specific route .

The industrial synthesis of biperiden lactate fundamentally relies on the strategic application of Grignard reactions using bicyclic ketone precursors. The primary route involves the synthesis of the crucial intermediate 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone (II), which serves as the key precursor for biperiden formation [1] [2]. This bicyclic ketone intermediate is subsequently transformed into biperiden through a carefully controlled Grignard reaction with phenylmagnesium compounds.

The process begins with the preparation of acetylnorbornene derivatives, specifically 5-acetyl-2-norbornene, which exists as a mixture of exo and endo isomers [3] [4]. The synthesis pathway involves a Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone to generate the bicyclic framework [5]. The acetylnorbornene intermediate is then converted to the target ketone precursor through a Mannich reaction, incorporating piperidine hydrochloride and paraformaldehyde under controlled conditions [6].

Research has demonstrated that the exo-isomer selectivity is critical for achieving optimal yields in the final biperiden product [7]. The conversion of exo-1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone to the corresponding silyl enol ether intermediate represents a key advancement in process efficiency [7]. This intermediate is subsequently reacted with N-methylenepiperidinium compounds to yield the desired exo-propanone with enhanced stereoselectivity.

The Grignard reaction employs phenylmagnesium bromide as the organomagnesium reagent, typically used in three-fold excess relative to the ketone substrate . The reaction proceeds under controlled temperature conditions, typically maintained between -30°C to -40°C during reagent addition, followed by stirring at ambient temperature for 18-24 hours [6] . The reaction mixture is subsequently quenched with saturated ammonium chloride solution, followed by alkaline extraction to facilitate product isolation.

Table 1: Grignard Reaction Parameters for Biperiden Synthesis

ParameterOptimal RangeCritical Control Points
Temperature (Addition)-30°C to -40°CPrevents side reactions
Temperature (Reaction)20°CEnsures complete conversion
Reaction Time18-24 hoursMaximizes yield
Phenylmagnesium Bromide Equivalents3.0 eqDrives reaction completion
Solvent SystemTHF/Diethyl etherMaintains reagent stability

The mechanism involves nucleophilic addition of the phenylmagnesium reagent to the carbonyl carbon of the ketone precursor, forming a tertiary alcohol intermediate that represents the core biperiden structure [1] [2]. Process optimization studies have revealed that maintaining strict anhydrous conditions and precise temperature control are essential for achieving consistent yields exceeding 85% [6] [9].

Diastereomeric Separation and Enantiomeric Purification Techniques

The synthesis of biperiden lactate presents significant challenges related to stereochemical control, particularly in the formation and separation of diastereomeric mixtures. The bicyclic norbornene framework inherently generates stereoisomeric complexity, with both exo and endo isomers possible at multiple stages of the synthetic pathway [4] [10].

Classical resolution techniques have been successfully employed for biperiden purification, utilizing the differential crystallization properties of diastereomeric salts [11]. The formation of diastereomeric complexes with chiral resolving agents enables the separation of enantiomers through fractional crystallization processes. Systematic studies have demonstrated that teicoplanin aglycone phases can effectively resolve similar structural frameworks through capillary electrochromatography [12].

Advanced chromatographic separation methods have emerged as powerful tools for achieving high-resolution separation of biperiden stereoisomers [13]. High-performance liquid chromatography employing chiral stationary phases has proven particularly effective for analytical-scale separations, enabling the determination of enantiomeric excess values with precision exceeding 99% [14]. The selection of appropriate mobile phase compositions, typically involving mixtures of organic modifiers with aqueous buffers, critically influences separation efficiency.

Supercritical fluid chromatography has demonstrated superior performance for preparative-scale separations, offering reduced solvent consumption and enhanced environmental compatibility [11]. The method enables baseline resolution of biperiden enantiomers using polysaccharide-based chiral stationary phases under optimized pressure and temperature conditions.

Table 2: Analytical Methods for Stereoisomer Analysis

MethodResolutionThroughputApplications
Chiral HPLCRs > 2.0MediumAnalytical determination
Capillary ElectrochromatographyRs > 1.8HighProcess monitoring
Supercritical Fluid ChromatographyRs > 2.5LowPreparative separation
CrystallizationVariableHighIndustrial purification

Recent advances in crystallization engineering have enabled the development of preferential crystallization processes for biperiden purification [11]. These methods exploit the differential solubility characteristics of stereoisomers in specific solvent systems, enabling continuous separation processes with enhanced productivity. The implementation of seeded crystallization with carefully selected crystal forms can achieve enantiomeric enrichment exceeding 98% in single-stage operations.

Process analytical technology integration has facilitated real-time monitoring of stereoisomeric composition during purification operations [15]. In-line spectroscopic methods, including near-infrared and Raman spectroscopy, enable continuous assessment of chiral purity without interrupting the manufacturing process. This capability supports adaptive process control strategies that optimize separation efficiency based on real-time feedback.

Salt Formation Optimization with Lactic Acid

The formation of biperiden lactate represents a critical pharmaceutical salt formation process that requires precise optimization of crystallization conditions to achieve the desired physicochemical properties [16] [17]. Lactic acid serves as the counter-ion, forming a stable ionic salt that enhances the solubility and bioavailability characteristics of the parent biperiden molecule.

The salt formation process involves the controlled neutralization of biperiden base with lactic acid in carefully selected solvent systems [16] [18]. Methanol and aqueous-methanol mixtures have proven most effective for achieving consistent crystallization of biperiden lactate with acceptable particle size distributions and crystal morphology [16]. The stoichiometric ratio of biperiden to lactic acid is maintained at 1:1 to ensure complete salt formation and minimize the presence of unreacted starting materials.

Temperature control during salt formation critically influences the crystal structure and polymorphic form of the resulting biperiden lactate [19]. Controlled cooling crystallization, typically implemented with cooling rates between 0.5-1.0°C per minute, promotes the formation of the thermodynamically stable crystal form while minimizing the occurrence of metastable polymorphs [20]. Seeded crystallization techniques using pre-formed biperiden lactate crystals enhance nucleation control and improve batch-to-batch consistency.

Table 3: Salt Formation Optimization Parameters

ParameterOptimal ValueImpact on Product Quality
pH Range5.0-6.0Controls salt formation completeness
Temperature20-25°CInfluences crystal morphology
Cooling Rate0.5-1.0°C/minDetermines polymorphic form
Solvent Composition75% MeOH/25% H₂OOptimizes solubility balance
Aging Time2-4 hoursEnsures crystal maturation

Advanced process analytical techniques enable real-time monitoring of salt formation progress through conductivity measurements and pH tracking [21] [22]. The implementation of automated dosing systems ensures precise stoichiometric control while minimizing operator variability. Continuous monitoring of solution turbidity provides early indication of nucleation onset, enabling optimal timing for seeding operations.

Purification strategies for biperiden lactate focus on removing residual organic solvents and potential impurities through controlled washing and drying procedures [16] [18]. Vacuum drying at temperatures not exceeding 60°C prevents thermal degradation while achieving the required moisture content specifications. The final product consistently meets pharmaceutical grade requirements with purity levels exceeding 99% and residual solvent content below 500 ppm [16].

Quality control testing protocols encompass comprehensive characterization of the biperiden lactate salt, including determination of water content, residual solvents, related substances, and microbiological quality [16] [15]. Stability studies under accelerated conditions confirm the robustness of the salt form under typical storage and handling conditions encountered in pharmaceutical manufacturing.

Industrial-Scale Production Challenges and Yield Optimization

The translation of laboratory-scale biperiden lactate synthesis to industrial manufacturing presents multifaceted challenges that require systematic engineering solutions and process optimization strategies [23] [24]. Scale-up considerations encompass heat and mass transfer limitations, equipment design constraints, and the maintenance of product quality consistency across different batch sizes.

Heat management represents one of the most critical challenges in industrial biperiden synthesis, particularly during the exothermic Grignard reaction step [24] [25]. Laboratory-scale reactions benefit from efficient heat dissipation through small reaction vessels, but industrial reactors require sophisticated heat exchange systems to maintain temperature control [23]. The implementation of jacketed reactors with external cooling loops enables precise temperature regulation during reagent addition and reaction progression.

Mass transfer limitations become pronounced at industrial scale, where inadequate mixing can lead to localized concentration gradients and reduced reaction efficiency [24] [25]. The design of appropriate agitation systems, including the selection of impeller types and rotation speeds, critically influences reaction homogeneity and yield optimization. Computational fluid dynamics modeling has proven valuable for predicting mixing patterns and optimizing reactor configurations for specific reaction requirements.

Table 4: Scale-Up Challenges and Mitigation Strategies

ChallengeImpactMitigation Strategy
Heat TransferReduced selectivityEnhanced cooling systems
Mass TransferLower yieldsOptimized agitation design
Reaction KineticsVariable conversionProcess monitoring systems
Raw Material QualityBatch variabilitySupplier qualification
Equipment FoulingReduced capacityCleaning validation protocols

Yield optimization strategies focus on minimizing side reactions and maximizing the efficiency of each synthetic step [26] [27]. Statistical process control methodologies enable the identification of critical process parameters that most significantly influence yield variability [23] [28]. Design of experiments approaches facilitate systematic evaluation of multiple variables simultaneously, leading to the identification of optimal operating windows that balance yield, quality, and productivity objectives.

Raw material quality control assumes paramount importance at industrial scale, where variations in starting material purity can significantly impact final product yield and quality [24] [25]. Comprehensive vendor qualification programs ensure consistent supply of high-quality intermediates and reagents. Analytical release testing of incoming materials prevents the introduction of impurities that could compromise downstream processing efficiency.

Process analytical technology implementation enables real-time monitoring of critical quality attributes during manufacturing operations [15] [27]. In-line spectroscopic methods provide immediate feedback on reaction progress, enabling adaptive control strategies that optimize yield based on actual process conditions. Advanced process control systems integrate multiple analytical inputs to automatically adjust process parameters and maintain optimal performance.

Environmental considerations play an increasingly important role in industrial biperiden lactate production, with emphasis on solvent recovery and waste minimization [25]. Green chemistry principles guide the selection of environmentally benign solvents and reagents where possible, while solvent recovery systems enable the recycling of valuable organic solvents used in purification operations.

Continuous manufacturing approaches are being explored as alternatives to traditional batch processing, offering potential advantages in terms of yield consistency, reduced capital investment, and improved process control [29] [19]. Flow chemistry techniques enable precise control of reaction conditions and residence times, potentially leading to improved yields and reduced formation of impurities compared to batch processes.

The integration of advanced manufacturing technologies, including automated material handling systems and digital process monitoring platforms, enhances operational efficiency while reducing the potential for human error [27]. These technologies support the implementation of Quality by Design principles, ensuring that product quality is built into the manufacturing process rather than tested into the final product.

Solubility Characteristics in Polar and Non-Polar Solvents

Biperiden lactate exhibits distinctive solubility patterns that reflect its amphiphilic molecular structure comprising both polar and hydrophobic regions. The compound demonstrates enhanced aqueous solubility compared to the free biperiden base, a characteristic improvement attributed to the formation of the lactate salt [1] [2] [3]. This salt formation strategy effectively increases the hydrophilic character of the molecule while maintaining the therapeutic efficacy of the parent compound.

Polar Solvent Interactions

In polar solvent systems, biperiden lactate shows preferential dissolution following the fundamental principle of "like dissolves like" [4] [5] [6]. The compound exhibits good solubility in water, which is facilitated by the presence of the lactate counterion that can form hydrogen bonds with water molecules [1] [2] [3]. United States Pharmacopeia monographs specifically describe formulation methods utilizing lactic acid to enhance the aqueous solubility for injection preparations [7] [3]. The pH of these aqueous solutions typically ranges from 4.8 to 5.8, indicating the acidic nature imparted by the lactate component [7] [3].

The solubility profile in alcoholic solvents demonstrates good dissolution in ethanol, while methanol requires sonication for optimal dissolution [8] [2] [9]. In dimethyl sulfoxide, the compound shows slight solubility that can be enhanced through sonication, indicating the importance of mechanical energy input for overcoming intermolecular forces in certain polar aprotic solvents [9].

Non-Polar Solvent Behavior

Biperiden lactate exhibits limited solubility in non-polar solvents such as chloroform, where it demonstrates only slight solubility [8] [2]. This reduced solubility in hydrophobic media is consistent with the presence of multiple polar functional groups, including the tertiary alcohol, piperidine nitrogen, and the carboxyl groups of the lactate moiety. The compound's interaction with n-octanol, commonly used in partition coefficient determinations, allows for solution preparation under water-saturated conditions, though specific solubility values require careful experimental determination [10].

Molecular Basis of Solubility

The solubility characteristics are fundamentally determined by the molecular structure of biperiden lactate (C₂₄H₃₅NO₄), which contains three hydrogen bond donors and five hydrogen bond acceptors [11]. The topological polar surface area of 81 Ų indicates moderate polarity, while the presence of six rotatable bonds suggests conformational flexibility that can influence solvent-solute interactions [11]. The compound exists as two covalently bonded units (biperiden and lactate), creating a complex that exhibits intermediate polarity between the more lipophilic free base and highly hydrophilic inorganic salts [11].

Thermal Stability and Degradation Kinetics

Biperiden lactate demonstrates moderate thermal stability with distinct degradation patterns dependent on environmental conditions and stress factors. The thermal behavior of this compound has been extensively characterized through stability-indicating analytical methods that provide crucial insights into degradation pathways and kinetic parameters.

Thermal Decomposition Profile

The melting point of the parent biperiden molecule is reported at 114°C [8] [10], providing a baseline thermal transition temperature. Under controlled dry heat conditions at 90°C for three days, biperiden lactate active pharmaceutical ingredient exhibits 13.2% decomposition, while tablet formulations show significantly higher degradation at 53.6% [12] [13]. This substantial difference between pure active pharmaceutical ingredient and formulated tablets suggests that excipients may catalyze thermal degradation or that the increased surface area in tablet form enhances decomposition kinetics.

Oxidative Degradation Kinetics

Under oxidative stress conditions using 3% hydrogen peroxide at 40°C, biperiden lactate undergoes complete degradation within 6 hours [14] [12]. The oxidative degradation follows a systematic pathway where approximately 37% of the drug degrades under milder oxidative conditions (room temperature storage in methanol and 3% hydrogen peroxide for 3 days) [12] [13]. Mass spectral analysis of the oxidative degradation products reveals molecular ion peaks at m/z 218, indicating specific cleavage patterns and molecular rearrangements during the oxidative process [14].

Acid and Base Hydrolysis

Acid-catalyzed degradation proceeds rapidly, with complete decomposition occurring within 2 hours at 40°C in 1 M hydrochloric acid medium [14] [12]. The acid degradation products show characteristic mass spectral fragments at m/z 218 and m/z 279, suggesting multiple degradation pathways involving different molecular bonds [14]. Under alkaline conditions, biperiden lactate demonstrates extreme instability with 92% degradation within three days at room temperature in 1 M sodium hydroxide [12] [13]. This makes alkaline conditions the most destructive environment for the compound, significantly exceeding the degradation observed under acidic conditions.

Neutral Hydrolytic Stability

In neutral aqueous environments (methanol and water, 80:20 v/v), biperiden lactate shows 23.6% degradation after three days at room temperature [12] [13]. This neutral hydrolysis represents an intermediate stability profile between the extreme degradation observed under acidic and alkaline conditions, suggesting that pH control is critical for maintaining chemical integrity during storage and handling.

Photostability Characteristics

Biperiden lactate demonstrates excellent photostability when exposed to light in both solid state and solution forms [12] [13]. Comprehensive photostability testing involving exposure to light for 40 hours (≥200 wh/m² with ultraviolet radiation at 320-400 nanometers) shows no significant decomposition in either active pharmaceutical ingredient powder or tablet formulations [12] [13]. This photostability is advantageous for pharmaceutical manufacturing and storage, as it eliminates the need for specialized light-protective packaging in many applications.

Degradation Product Characterization

A significant finding in the thermal degradation studies is that all degradation products are non-chromophoric in nature [14] [12] [13]. This characteristic suggests that the degradation pathways involve cleavage of specific functional groups while preserving certain aromatic systems, or alternatively, complete mineralization of the chromophoric portions of the molecule. The absence of visible chromophoric degradation products simplifies analytical detection and quantification of the intact drug substance in stability studies.

Partition Coefficient (LogP) and Ionization Constants

The partition coefficient and ionization characteristics of biperiden lactate are fundamental physicochemical parameters that govern its distribution behavior across biological membranes and its interaction with various phases in pharmaceutical systems. Understanding these properties is essential for predicting bioavailability, optimizing formulation strategies, and ensuring consistent therapeutic performance.

Partition Coefficient Fundamentals

The octanol-water partition coefficient represents the equilibrium distribution of biperiden lactate between n-octanol and aqueous phases, providing a standardized measure of lipophilicity [15] [16] [17]. For ionizable compounds such as biperiden lactate, the apparent partition coefficient (LogD) becomes pH-dependent due to the changing ionization state of the molecule [18] [19] [20]. The compound contains both a basic piperidine nitrogen and an acidic lactate carboxyl group, creating a complex ionization profile that significantly influences partitioning behavior.

Ionization Behavior and pKa Values

Biperiden lactate exhibits amphoteric characteristics due to the presence of multiple ionizable groups. The parent biperiden molecule contains a tertiary amine (piperidine nitrogen) with an estimated pKa around 8.5-9.5, typical for piperidine derivatives [21] [22] [19]. The lactate component contributes a carboxylic acid group with a pKa approximately 3.9, consistent with α-hydroxy carboxylic acids [23] [21] [22]. This creates a zwitterionic species at physiological pH where the piperidine nitrogen is protonated while the lactate carboxyl group is deprotonated.

The ionization constant determination for biperiden lactate requires consideration of temperature effects, as pKa values typically decrease by 0.01-0.03 units per degree Celsius increase for most organic bases [19]. At physiological temperature (37°C), the effective pKa values would be slightly lower than those determined at standard laboratory conditions (25°C), influencing the ionization equilibrium and subsequent partition behavior [19].

pH-Dependent Partitioning

The distribution coefficient (LogD) of biperiden lactate varies significantly with pH due to the ionization of both the piperidine nitrogen and lactate carboxyl group [18] [20]. At low pH values (pH < 3), both ionizable groups are predominantly in their unionized forms (protonated piperidine, unionized carboxylic acid), resulting in maximum lipophilicity and highest partition coefficients. At intermediate pH values (pH 4-8), the lactate carboxyl group is ionized while the piperidine nitrogen may be partially protonated, creating a mixed ionization state with intermediate lipophilicity. At high pH values (pH > 10), both groups are in their ionized forms (neutral piperidine, ionized carboxylate), resulting in minimum lipophilicity and lowest partition coefficients.

Experimental Partition Coefficient Determination

Various computational prediction methods have been developed for estimating LogP values, including ALOGPS, Molinspiration, and ChemAxon algorithms [18] [24]. However, experimental determination using the shake-flask method remains the gold standard for accurate partition coefficient measurement [18] [25]. For biperiden lactate, the experimental protocol requires careful pH control and consideration of the salt dissociation equilibrium in the aqueous phase [18].

The buffer selection is critical for meaningful partition coefficient determination. Phosphate buffers at pH 7.4 are commonly employed to simulate physiological conditions, though the ionic strength and specific buffer components can influence the measured values [18] [19]. The presence of the lactate counterion may require specialized analytical considerations, as both the intact salt and the dissociated components may contribute to the overall distribution behavior.

Implications for Pharmaceutical Development

The partition coefficient and ionization characteristics directly influence several pharmaceutical properties. Membrane permeability correlates with the unionized fraction and lipophilicity, suggesting that biperiden lactate absorption would be pH-dependent and potentially variable across different physiological compartments [17] [20]. Formulation compatibility with excipients and delivery systems depends on the ionization state and resulting intermolecular interactions [18]. Analytical method development requires consideration of the pH-dependent partitioning for extraction procedures and chromatographic separations [26].

Hygroscopicity and Crystalline Form Stability

The hygroscopic behavior and crystalline form stability of biperiden lactate represent critical quality attributes that influence long-term pharmaceutical stability, processing characteristics, and storage requirements. These properties are intimately connected to the molecular structure, crystal lattice arrangement, and environmental interactions of the compound.

Hygroscopic Characterization

Biperiden lactate demonstrates measurable hygroscopic properties attributed to the presence of multiple polar functional groups capable of hydrogen bonding with atmospheric moisture [27] [28]. The compound contains three hydrogen bond donors and five hydrogen bond acceptors, creating numerous sites for water molecule interaction [11]. The lactate component particularly contributes to hygroscopicity through its carboxyl and hydroxyl groups, which can form stable hydration shells under appropriate humidity conditions [23] [27].

Moisture Sorption Behavior

The moisture uptake characteristics of biperiden lactate follow patterns consistent with pharmaceutical compounds containing both hydrophilic and hydrophobic regions [28] [29]. Critical relative humidity thresholds determine the extent of moisture uptake, with significant water adsorption typically occurring above 60-70% relative humidity for similar lactate salts [29] [30]. The moisture sorption isotherms likely exhibit Type III behavior, characteristic of compounds with limited moisture uptake at low relative humidity but rapidly increasing uptake at high humidity levels [29] [31].

Water activity (aw) measurements provide crucial insights into the bound versus free water content in biperiden lactate [28] [29]. Equilibrium moisture content depends on both temperature and relative humidity, with higher temperatures generally reducing the maximum moisture uptake due to increased molecular motion and reduced hydrogen bonding stability [29] [30]. The compound requires storage at controlled humidity conditions (typically below 60% relative humidity) to prevent excessive moisture uptake that could lead to physical and chemical instability [27] [28].

Crystalline Polymorphism Considerations

While specific polymorphic studies of biperiden lactate are limited in the available literature, the structural complexity of the compound suggests potential for multiple crystalline forms [32] [33] [34]. The presence of five undefined stereocenters in the molecular structure indicates conformational flexibility that could give rise to different crystal packing arrangements [11]. The lactate counterion adds another dimension of complexity, as the 1:1 stoichiometry could potentially form different salt crystal structures depending on crystallization conditions [32] [35].

Crystal Form Stability Factors

Several factors influence the crystalline form stability of biperiden lactate. Temperature fluctuations can induce solid-state transformations between different polymorphic forms or trigger desolvation processes if hydrated forms are present [33] [34]. Mechanical stress during pharmaceutical processing (milling, compression, granulation) may promote polymorphic transformations or amorphization [33]. Solvent exposure during manufacturing can lead to solvate formation or polymorphic conversion through dissolution-recrystallization mechanisms [35] [36].

The thermodynamic stability of different crystalline forms depends on the balance between lattice energy and intermolecular interactions [32] [34]. More stable polymorphs typically exhibit higher melting points, lower solubility, and greater resistance to environmental stress [33]. However, metastable forms may offer advantages such as enhanced dissolution rates or improved bioavailability, creating a balance between stability and performance [33].

Storage and Handling Implications

The hygroscopic nature of biperiden lactate necessitates specific storage conditions to maintain crystalline form integrity [27] [28]. Recommended storage temperatures of 2-8°C help minimize both chemical degradation and moisture-induced physical changes [37] [9]. Moisture-protective packaging using desiccants or low-permeability materials prevents humidity fluctuations that could trigger crystalline transformations [27].

During pharmaceutical manufacturing, environmental control becomes critical to prevent unintended crystalline form changes [28]. Relative humidity monitoring and control systems ensure consistent crystal form throughout processing operations [27]. Analytical monitoring using techniques such as X-ray powder diffraction, differential scanning calorimetry, and thermogravimetric analysis provides real-time assessment of crystalline form stability during production and storage [32] [33].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

401.25660860 g/mol

Monoisotopic Mass

401.25660860 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

09TD6C5147

MeSH Pharmacological Classification

Muscarinic Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Wikipedia

Biperiden lactate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024
1: Malikowska N, Sałat K, Podkowa A. Comparison of pro-amnesic efficacy of scopolamine, biperiden, and phencyclidine by using passive avoidance task in CD-1 mice. J Pharmacol Toxicol Methods. 2017 Jul;86:76-80. doi: 10.1016/j.vascn.2017.04.006. Epub 2017 Apr 13. PubMed PMID: 28412329.
2: Kayipmaz AE, Giray TA, Tasci SS, Tasci SS, Kavalci C, Kocalar UG. Acute dystonic reaction due to dexketoprofen trometamol. J Pak Med Assoc. 2015 Nov;65(11):1231-2. PubMed PMID: 26564300.
3: Klinkenberg I, Sambeth A, Blokland A. Cholinergic gating of hippocampal auditory evoked potentials in freely moving rats. Eur Neuropsychopharmacol. 2013 Aug;23(8):988-97. doi: 10.1016/j.euroneuro.2012.08.014. Epub 2012 Sep 10. PubMed PMID: 22974558.
4: Komur M, Arslankoylu AE, Okuyaz C. Midazolam-induced acute dystonia reversed by diazepam. J Anaesthesiol Clin Pharmacol. 2012 Jul;28(3):368-70. doi: 10.4103/0970-9185.98346. PubMed PMID: 22869948; PubMed Central PMCID: PMC3409951.
5: Ozucelik DN, Yucel N, Coskun S, Cobanoglu M, Kunt MM. Gluteal abscess following intramuscular injection of dissolved biperiden tablets. Int J Clin Pract. 2007 Aug;61(8):1417-8. PubMed PMID: 17627718.
6: Yumru M, Savas HA, Selek S, Savas E. Acute dystonia after initial doses of ziprasidone: a case report. Prog Neuropsychopharmacol Biol Psychiatry. 2006 Jun;30(4):745-7. Epub 2006 Mar 6. PubMed PMID: 16580766.
7: Akiyama Y, Nishimura M, Kobayashi S, Yamamoto M, Miyamoto K, Kawakami Y. Effects of M1-selective antimuscarinics on respiratory chemosensitivity in humans. Respir Physiol. 1996 Feb;103(2):127-35. PubMed PMID: 8833544.
8: Grosse Aldenhövel H, Heusler H, Gallenkamp U. Bradycardia due to biperiden. Pharmacopsychiatry. 1989 Jan;22(1):42-3. PubMed PMID: 2710809.
9: Domino EF. Induction of tardive dyskinesia in Cebus apella and Macaca speciosa monkeys: a review. Psychopharmacology Suppl. 1985;2:217-23. PubMed PMID: 2860660.
10: Stojanović T. [A case of mental confusion syndrome caused by Akineton]. Med Pregl. 1983;36(9-10):447-8. Croatian. PubMed PMID: 6674735.
11: Vlachos P. Dystonic reactions following thiethylperazine in children. Toxicol Lett. 1982 Oct;13(3-4):183-4. PubMed PMID: 7147262.
12: Sangster B, Zimmerman AN, van Heijst AN. The influence of biperiden in overdose on respiration and circulation in the dog. Acta Pharmacol Toxicol (Copenh). 1979 Feb;44(2):139-45. PubMed PMID: 32736.

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